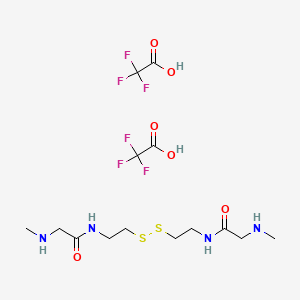
Disodium 5-((4'-((7-(acetylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)(1,1'-biphenyl)-4-yl)azo)salicylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 5-((4’-((7-(acetylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)(1,1’-biphenyl)-4-yl)azo)salicylate is a complex organic compound known for its vibrant color and unique chemical properties. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in various industries, including textiles, food, and cosmetics, due to their stability and range of colors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 5-((4’-((7-(acetylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)(1,1’-biphenyl)-4-yl)azo)salicylate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic or basic environments, depending on the specific steps involved.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for efficiency and yield. The process often includes continuous flow reactors and automated systems to ensure consistent quality and minimize human error.
化学反应分析
Types of Reactions
Disodium 5-((4’-((7-(acetylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)(1,1’-biphenyl)-4-yl)azo)salicylate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the color properties of the dye.
Reduction: Often used to break the azo bonds, leading to the formation of aromatic amines.
Substitution: Functional groups on the aromatic rings can be substituted with other groups, modifying the dye’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., sodium dithionite). The conditions vary but often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction typically yields aromatic amines, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Disodium 5-((4’-((7-(acetylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)(1,1’-biphenyl)-4-yl)azo)salicylate has several scientific research applications:
Chemistry: Used as a model compound to study azo dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for potential therapeutic uses, including as a drug delivery system due to its ability to bind to various biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.
作用机制
The mechanism of action of Disodium 5-((4’-((7-(acetylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)(1,1’-biphenyl)-4-yl)azo)salicylate involves its interaction with molecular targets through its azo groups and aromatic rings. These interactions can lead to changes in the physical and chemical properties of the target molecules, such as altering their color or binding affinity. The pathways involved often include electron transfer and hydrogen bonding.
相似化合物的比较
Similar Compounds
Disodium 3,3’-[[1,1’-biphenyl]-4,4’-diylbis(azo)]bis(4-aminonaphthalene-1-sulphonate): Another azo dye with similar structural features but different functional groups.
Disodium 4-amino-3,6-bis[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxynaphthalene-2,7-disulphonate: Shares the azo linkage and aromatic rings but has different substituents.
Uniqueness
Disodium 5-((4’-((7-(acetylamino)-1-hydroxy-3-sulphonato-2-naphthyl)azo)(1,1’-biphenyl)-4-yl)azo)salicylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its acetylamino and sulphonato groups, along with the azo linkage, make it particularly stable and versatile for various applications.
属性
| 6459-86-5 | |
分子式 |
C31H21N5Na2O8S |
分子量 |
669.6 g/mol |
IUPAC 名称 |
disodium;5-[[4-[4-[(7-acetamido-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C31H23N5O8S.2Na/c1-17(37)32-23-11-6-20-14-28(45(42,43)44)29(30(39)25(20)15-23)36-34-22-9-4-19(5-10-22)18-2-7-21(8-3-18)33-35-24-12-13-27(38)26(16-24)31(40)41;;/h2-16,38-39H,1H3,(H,32,37)(H,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI 键 |
MJQBIKNFJPVEOF-UHFFFAOYSA-L |
规范 SMILES |
CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)[O-])O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[5-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate](/img/structure/B12780937.png)
